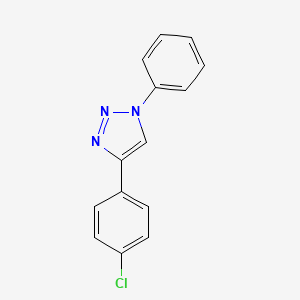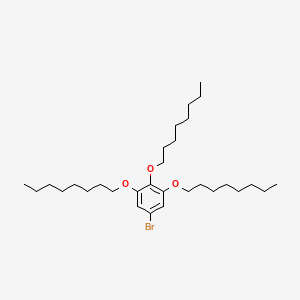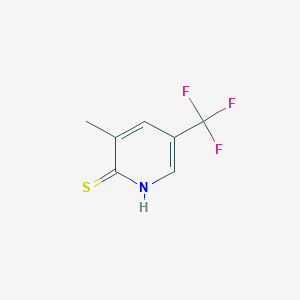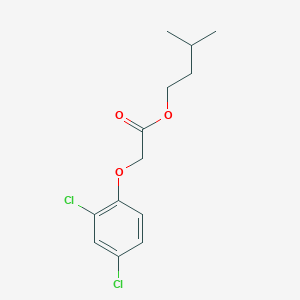
4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a phenyl group and a 4-chlorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. One common method involves the reaction of 4-chlorophenyl azide with phenylacetylene in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, often at room temperature, and yields the desired triazole compound with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction rate and yield. The use of automated systems and high-throughput screening can further improve the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include triazole N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its anticonvulsant, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to study the biological pathways and mechanisms of action of triazole-containing compounds.
Industrial Applications: The compound is utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the central nervous system. The compound may also inhibit the growth of bacteria by interfering with essential bacterial enzymes and metabolic pathways .
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole: This compound also contains a 4-chlorophenyl group and exhibits similar biological activities, such as antimicrobial and anticancer properties.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds are known for their antitubercular activity and share structural similarities with 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole.
Uniqueness
This compound is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of both phenyl and 4-chlorophenyl groups enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for medicinal chemistry research .
特性
分子式 |
C14H10ClN3 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-1-phenyltriazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H |
InChIキー |
JHVSHDQCQLCWET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14114515.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene](/img/structure/B14114516.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)
![(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B14114532.png)


![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate](/img/structure/B14114538.png)


![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)



